2-(3-吡咯烷-1-基-丙氧基)-苯甲醛

描述

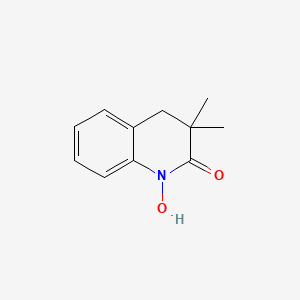

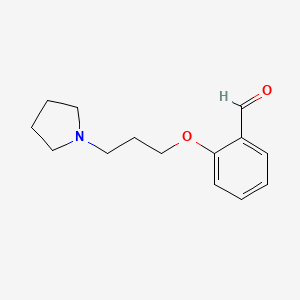

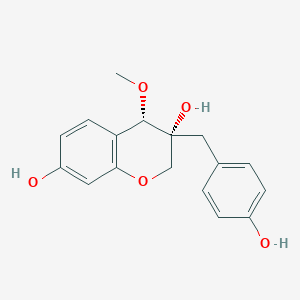

“2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO3 and a molecular weight of 249.31 .

Molecular Structure Analysis

The molecular structure of “2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid” can be represented by the SMILES string: C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O .科学研究应用

电化学应用

陆等人的研究(2014)重点研究了含 TEMPO 侧链的吡咯在铂电极上的电化学聚合,展示了其对苯甲醇氧化的电催化活性。该过程强调了吡咯衍生物在电化学应用中的潜力,特别是在有机化合物选择性氧化成有价值的化学品(如苯甲醛)时,不会过度氧化成苯甲酸 (Lu 等,2014)。

抗癌药物中间体的合成

张等(2018)报道了 4-(吡咯烷-1-基甲基)苯甲醛的合成,重点介绍了其作为水溶性醛和抗癌小分子药物的关键中间体的意义。该研究提出了一种高产合成方法,强调了该化合物在新抗癌疗法开发中的作用 (张等,2018)。

对映选择性合成

Gonsalves 等人(2003)探索了使用基于吡咯烷的氨基醇作为苯甲醛对映选择性烷基化的不对称配体,实现了显着的对映体过量。这项研究展示了吡咯烷衍生物在不对称合成中的潜力,有助于生产在药物中至关重要的手性化合物 (Gonsalves 等,2003)。

新型合成途径

姜等(2014)展示了路易斯酸催化的 2-(3-吡咯啉-1-基)苯甲醛氧化还原中性胺化,生成一系列含 N-芳基吡咯的胺。这种创新的合成方法扩展了构建具有潜在医药和材料科学应用的吡咯基化合物的工具包 (姜等,2014)。

催化和有机转化

易等(2015)研究了源自吡咯的高分子电极上苯甲醇的选择性氧化,对苯甲醛表现出高选择性。这项研究突出了吡咯烷衍生物在催化中的效用,特别是在对所需产物进行反应选择性微调方面 (易等,2015)。

作用机制

Target of Action

The primary targets of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde are Toll-like receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, particularly in recognizing nucleic acid-containing complexes in the serum of autoimmune lupus patients .

Mode of Action

2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde interacts with its targets, TLR7 and TLR9, by inhibiting their signaling in a variety of human and mouse cell types . This compound also inhibits the DNA-TLR9 interaction in vitro . The inhibition of these receptors is dependent on two properties of the compound: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and TLR9 reside .

Biochemical Pathways

The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde affects the immune response pathways. Specifically, it suppresses responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .

Pharmacokinetics

Its ability to accumulate in intracellular acidic compartments suggests it may have good cellular permeability .

Result of Action

The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can suppress immune responses. In spontaneous mouse lupus models, this compound slowed the development of circulating antinuclear antibodies .

Action Environment

The action of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can be influenced by various environmental factors. For instance, the pH of the intracellular environment may affect the compound’s accumulation in acidic compartments . .

属性

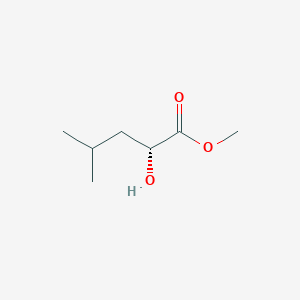

IUPAC Name |

2-(3-pyrrolidin-1-ylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,12H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDHMWIYERBQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)